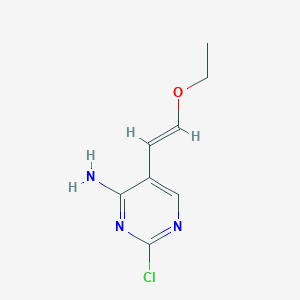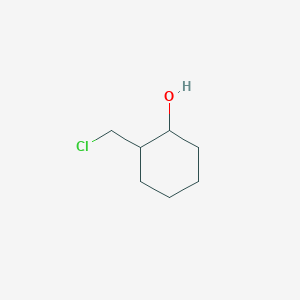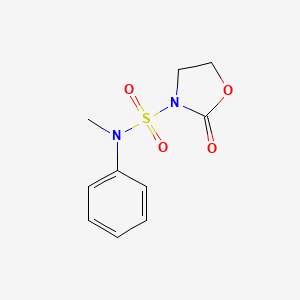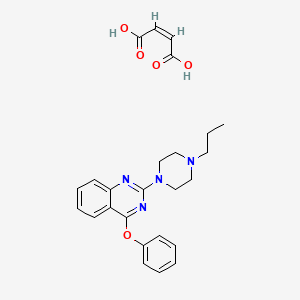![molecular formula C12H10N4 B12916001 2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile CAS No. 53720-73-3](/img/structure/B12916001.png)
2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile is an organic compound characterized by its unique bipyrrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile typically involves the reaction of bipyrrole with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and various acids or bases can facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce amines.
Applications De Recherche Scientifique
2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound may be explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)diacetonitrile
- 4,4’-Biphenyldiacetonitrile
- Biphenyl-2,2’-diacetonitrile
Comparison: Compared to these similar compounds, 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile is unique due to its bipyrrole structure, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications, such as in the development of novel materials or therapeutic agents.
Propriétés
Numéro CAS |
53720-73-3 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-[5-(cyanomethyl)-1-pyrrol-1-ylpyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-7-5-11-3-4-12(6-8-14)16(11)15-9-1-2-10-15/h1-4,9-10H,5-6H2 |
Clé InChI |
BNIQPUYJDBVWRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)N2C(=CC=C2CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)





![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)

